9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine

Descripción general

Descripción

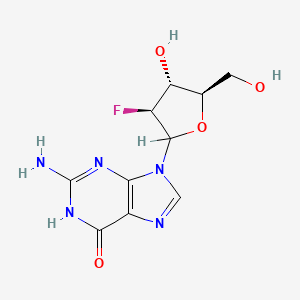

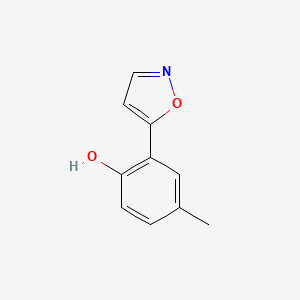

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (AraF-G) is a guanosine analog . It has shown efficacy in the treatment of T-cell lymphoblastic disease . The compound is known to exhibit selective T-cell toxicity .

Synthesis Analysis

The synthesis of AraF-G involves coupling of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-alpha-D-arabinofuranosyl bromide with 2-chlorohypoxanthine to afford 2-chloro-beta-araF-I in 52% yield . This nucleoside was then transformed into AraF-G by treatment with methanolic ammonia at 150 degrees Celsius for 6 hours, yielding AraF-G in 67% yield .Chemical Reactions Analysis

The synthesis of AraF-G involves a series of chemical reactions, including the coupling of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-alpha-D-arabinofuranosyl bromide with 2-chlorohypoxanthine . This is followed by a transformation reaction with methanolic ammonia .Aplicaciones Científicas De Investigación

Imaging T-Cell Activation with PET

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine: has been utilized in the synthesis of 2′-Deoxy-2′-[18F]Fluoro-9-β-D-Arabinofuranosylguanine ([18F]F-AraG) , a novel agent for imaging T-cell activation using Positron Emission Tomography (PET) . This compound is a guanosine analog with proven efficacy in treating T-cell lymphoblastic disease. The radiofluorinated version, [18F]F-AraG, has shown promising results in preliminary cell uptake experiments, indicating its potential as a PET imaging agent for T cells .

Antiviral Applications

The fluorinated purine derivatives, including 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine , have been reported to possess antiviral properties . These compounds have been explored for their potential to inhibit viruses, including HIV-1, due to their strong bioactive properties. The electron-withdrawing effect of the fluorine atom plays a significant role in enhancing the chemical stability and enzymatic activity of these substrates .

Selective T-Cell Toxicity

This compound exhibits selective toxicity towards T-cells, which has been noted for its potential in vitro treatment applications for T lymphoblasts . The selective toxicity makes it a candidate for targeted therapies against diseases that involve T-cells, such as certain lymphoblastic leukemias.

Synthesis of PET Probes

The direct fluorination approach used to synthesize [18F]F-AraG may also be applicable for creating other important PET probes. These include [18F]FEAU, [18F]FMAU, and [18F]FBAU, which are currently synthesized through multiple steps involving lengthy purification processes . Simplifying the synthesis of these probes could significantly advance the field of molecular imaging.

Chemical Stability and Enzymatic Activity Studies

The strong electron-withdrawing effect of the fluorine atom in 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine affects both the chemical stability and enzymatic activity of the compound. This makes it a valuable subject for research in the fields of chemistry and biochemistry, particularly in understanding the interactions between fluorinated compounds and biological systems .

Direcciones Futuras

Mecanismo De Acción

Target of Action

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine, also known as 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine, is a guanosine analog . Its primary target is the enzyme purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .

Mode of Action

The compound interacts with its target, purine nucleoside phosphorylase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a disruption in the purine salvage pathway . As a result, DNA and RNA synthesis in the cells is affected .

Biochemical Pathways

The inhibition of purine nucleoside phosphorylase disrupts the purine salvage pathway . This pathway is responsible for the recycling of purines from degraded DNA and RNA, providing the necessary purine nucleotides for new DNA and RNA synthesis . The disruption of this pathway leads to a decrease in the availability of purine nucleotides, thereby affecting DNA and RNA synthesis .

Pharmacokinetics

The compound is known to be stable to purine nucleoside phosphorylase cleavage , suggesting that it may have good bioavailability

Result of Action

The inhibition of DNA and RNA synthesis by 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine leads to cytotoxic effects in cells . Specifically, it has been found to be cytotoxic in a T-cell line . The compound’s action results in an inhibition of DNA synthesis, as judged by the reduced incorporation of labeled thymidine into DNA, while RNA and protein syntheses are unaffected .

Propiedades

IUPAC Name |

2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-VPRFCXCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908651 | |

| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine | |

CAS RN |

103884-98-6 | |

| Record name | 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103884986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is the metabolic stability of AraF-G significant?

A2: AraF-G demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability is crucial for its potential as a therapeutic agent. Increased stability compared to other nucleoside analogs could translate to a longer half-life in vivo, potentially leading to increased efficacy and a wider therapeutic window.

Q2: What is the significance of investigating fluorocarbocyclic guanosine analogs like those mentioned in the third abstract in relation to AraF-G?

A4: The third abstract focuses on fluorocarbocyclic guanosine analogs, specifically exploring their antiviral activity. [] While structurally different from AraF-G, these analogs share a similar mechanism of action by targeting viral DNA polymerase. Studying the structure-activity relationship of these analogs, particularly their potency and selectivity against herpes simplex virus, can provide valuable insights for optimizing the design of related nucleoside analogs like AraF-G for improved antiviral or anticancer activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

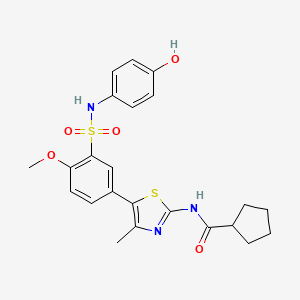

![rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B1139523.png)

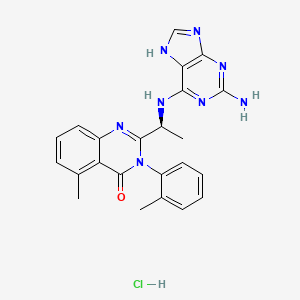

![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)

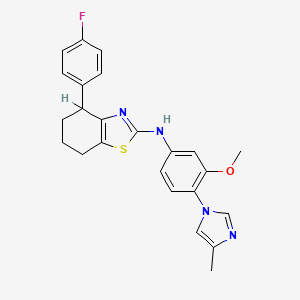

![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)